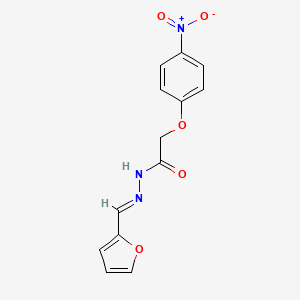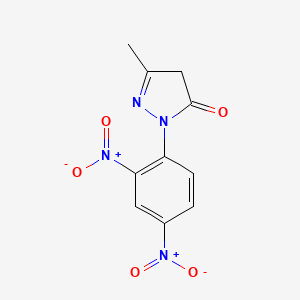![molecular formula C29H29N5OS B11979219 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11979219.png)
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環、スルファニル基、ヒドラジド部分を備えたユニークな構造が特徴です。
準備方法
合成経路および反応条件
2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドの合成は、通常、複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体および置換フェニル化合物などの適切な前駆体を用いた環化反応によって合成されます。
スルファニル基の導入: スルファニル基は、適切なチオールがトリアゾール中間体と反応する求核置換反応によって導入されます。
ヒドラジド部分の形成: ヒドラジド部分は、トリアゾール-スルファニル中間体を適切なヒドラジン誘導体と制御された条件下で反応させることによって形成されます。
工業生産方法
この化合物の工業生産には、高い収率と純度を確保するために、上記の合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、自動合成、クロマトグラフィーや結晶化などの精製方法などの高度な技術の使用が含まれます。
化学反応の分析
反応の種類
2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、ヒドラジド部分の還元をもたらします。
置換: 求核置換反応は、スルファニル基で起こることがあり、アミンやアルコキシドなどの求核剤がスルファニル基を置換します。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム; 通常、テトラヒドロフランやエタノールなどの無水溶媒中で行われます。
置換: アミン、アルコキシド; 通常、ジメチルスルホキシドやアセトニトリルなどの極性溶媒中で行われます。
主な生成物
酸化: スルホキシド、スルホン。
還元: 還元されたヒドラジド誘導体。
置換: 置換されたトリアゾール誘導体。
科学的研究の応用
2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、また配位化学における配位子として使用されます。
生物学: トリアゾール部分のために、抗菌剤および抗真菌剤としての可能性について調査されています。
医学: 抗癌剤としての可能性が探求されており、研究では癌細胞の増殖に関与する特定の酵素や経路を阻害する能力に焦点を当てています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に活用されています。
作用機序
2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドの作用機序には、分子標的および経路との相互作用が含まれます。
分子標的: この化合物は、薬物代謝や解毒に関与するシトクロムP450などの酵素を標的にする可能性があります。
関与する経路: 酸化ストレス、アポトーシス、細胞周期調節に関連する細胞経路を妨害する可能性があり、その潜在的な治療効果につながります。
類似化合物の比較
類似化合物
- 2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E)-1-(4-フルオロフェニル)エチリデン]アセトヒドラジド .
- 2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-メチルフェニル)アセトアミド .
独自性
2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドの独自性は、明確な化学反応性と生物活性を付与する官能基の特定の組み合わせにあります。トリアゾール環、スルファニル基、ヒドラジド部分は、その多様な応用と潜在的な治療上の利点に共同で貢献しています。
類似化合物との比較
Similar Compounds
- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide .
- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide .
Uniqueness
The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring, sulfanyl group, and hydrazide moiety collectively contribute to its diverse applications and potential therapeutic benefits.
特性
分子式 |
C29H29N5OS |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C29H29N5OS/c1-29(2,3)24-18-16-23(17-19-24)27-32-33-28(34(27)25-14-8-5-9-15-25)36-21-26(35)31-30-20-10-13-22-11-6-4-7-12-22/h4-20H,21H2,1-3H3,(H,31,35)/b13-10+,30-20+ |
InChIキー |
ALCDWJNFNAJBEH-ZYXYRJHXSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979137.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11979138.png)

![Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979159.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979166.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11979169.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide](/img/structure/B11979175.png)
![4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11979177.png)

![4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-](/img/structure/B11979182.png)


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-butoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979200.png)
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979208.png)
